6-O-demethyl-5-deoxyfusarubin

描述

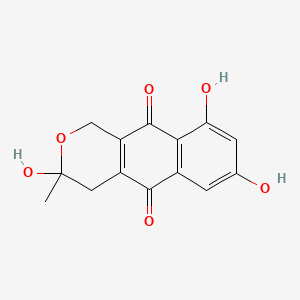

Structure

3D Structure

属性

CAS 编号 |

132899-03-7 |

|---|---|

分子式 |

C14H12O6 |

分子量 |

276.24 g/mol |

IUPAC 名称 |

3,7,9-trihydroxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C14H12O6/c1-14(19)4-8-9(5-20-14)13(18)11-7(12(8)17)2-6(15)3-10(11)16/h2-3,15-16,19H,4-5H2,1H3 |

InChI 键 |

UOMAVGZJLAITCG-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

同义词 |

6-DMDF 6-O-demethyl-5-deoxyfusarubin |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone with demonstrated biological activity. Isolated from a mutant strain of the fungus Nectria haematococca, this compound has garnered interest for its antifungal and mycoplasma-inhibiting properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and postulated mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, based on established methodologies for natural product chemistry and microbiology. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene that are widely distributed in nature, particularly in fungi, lichens, and higher plants. They are known to exhibit a broad range of biological activities, including antimicrobial, antitumor, and antiparasitic properties. This compound is a member of the fusarubin family of naphthoquinones, which are characterized by a dihydroxynaphthoquinone core. This specific derivative was first isolated from a mutant of the fungus Nectria haematococca (strain redD169.yelY9) that is blocked in the later stages of fusarubin biosynthesis.[1] Its discovery has opened avenues for investigating the structure-activity relationships within the fusarubin class and for exploring its potential as a lead compound in drug development.

Physicochemical Properties

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C15H14O6 | [1] |

| Molecular Weight | 290.27 g/mol | [1] |

| CAS Number | 132899-03-7 | |

| Appearance | Not Reported | |

| Solubility | Not Reported | |

| UV-Vis Spectroscopy | Data not available | [1] |

| Infrared Spectroscopy | Data not available | [1] |

| ¹H NMR Spectroscopy | Data not available | [1] |

| ¹³C NMR Spectroscopy | Data not available | [1] |

| Mass Spectrometry | Data not available | [1] |

Note: The detailed spectroscopic data is contained within the primary literature and is not publicly accessible. The identification was confirmed by comparison with known related substances.[1]

Biological Activity

This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[1]

Antifungal Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound are not available in the public domain, its classification as an antifungal agent suggests activity against various fungal species. The broader class of naphthoquinones is known to be effective against a range of pathogenic fungi.

Mycoplasma-Inhibiting Activity

Similarly, the compound has been noted for its ability to inhibit the growth of mycoplasma.[1] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The activity of this compound against these organisms suggests a mechanism of action that does not target the cell wall.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other naphthoquinones, several potential pathways can be postulated.

-

Induction of Oxidative Stress: Naphthoquinones are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress within the fungal or mycoplasma cells, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately resulting in cell death.

-

Disruption of Electron Transport Chain: As quinones, these compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production.

-

Enzyme Inhibition: Naphthoquinones can act as inhibitors of various enzymes, including those involved in crucial metabolic pathways.

-

Membrane Disruption: Some naphthoquinones have been shown to interact with and disrupt the integrity of cellular membranes, leading to leakage of cellular contents.

Experimental Protocols

The following are detailed methodologies for the key experiments related to this compound, based on standard practices in the field.

Isolation and Purification of this compound

This protocol is a generalized procedure for the isolation of secondary metabolites from fungal cultures.

Protocol:

-

Fungal Culture: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., potato dextrose broth, 25°C, 150 rpm, 14-21 days).

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Thin-Layer Chromatography (TLC): Fractions from the column are analyzed by TLC to identify those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain the pure compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods including Mass Spectrometry (MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Mycoplasma Growth Inhibition Assay

This protocol describes a general method for assessing the inhibition of mycoplasma growth.

Protocol:

-

Culture Preparation: A log-phase culture of the target Mycoplasma species is prepared in a suitable broth medium (e.g., PPLO broth).

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in the mycoplasma broth.

-

Inoculation: The mycoplasma culture is added to each dilution of the compound to a final concentration of approximately 10⁴-10⁵ color changing units (CCU)/mL.

-

Incubation: The cultures are incubated at 37°C until the color of the positive control (mycoplasma without compound) changes due to metabolic activity.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change in the medium.

Conclusion

This compound is a naphthoquinone with promising antifungal and mycoplasma-inhibiting activities. While detailed quantitative biological data and comprehensive spectroscopic information are limited in the public domain, its structural relationship to other bioactive fusarubins and the general properties of naphthoquinones suggest it is a valuable subject for further research. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound. Future studies should focus on obtaining pure this compound to perform detailed mechanistic studies and to fully assess its therapeutic potential. The elucidation of its specific molecular targets could pave the way for the development of novel anti-infective agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-O-demethyl-5-deoxyfusarubin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. This document details the spectroscopic data, experimental protocols, and logical workflows that were instrumental in deciphering the chemical structure of this fungal metabolite.

Introduction

This compound is a polyketide metabolite isolated from a mutant strain of the fungus Nectria haematococca.[1] Its structural determination was a critical step in understanding its chemical properties and biological functions, which include antifungal and mycoplasma-inhibiting activities.[2][3] The elucidation of its structure relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide serves as a detailed resource for researchers working with this compound or similar natural products.

Physicochemical and Spectroscopic Data

The structural framework of this compound was pieced together through meticulous analysis of its physicochemical properties and spectroscopic data. The compound presents as a red-colored substance, a characteristic feature of many naphthoquinone pigments.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [3] |

| Molecular Weight | 290.268 g/mol | [3] |

| CAS Number | 132899-05-9 | [3] |

Further details on the mass spectrometry fragmentation pattern were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the detailed atomic-level information necessary to assemble the complete chemical structure, including the carbon skeleton and the placement of functional groups.

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not explicitly detailed in the available literature. The structure was confirmed by comparison of its physico-chemical data with those of known, related substances.[1]

Experimental Protocols

The isolation and purification of this compound are critical for obtaining pure samples for structural analysis and biological assays. The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures.[4][5]

Fungal Cultivation and Extraction

-

Cultivation: The mutant strain of Nectria haematococca (redD169.yelY9) is cultured in a suitable liquid medium under controlled conditions to promote the biosynthesis of secondary metabolites.[1]

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.[5]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.[5]

Purification

-

Chromatography: The crude extract is subjected to chromatographic techniques to separate the individual components. This typically involves:

-

Thin-Layer Chromatography (TLC): Used for preliminary analysis and to determine the appropriate solvent system for column chromatography.[1]

-

Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their polarity. Fractions are collected and analyzed by TLC.

-

-

Final Purification: Fractions containing the desired compound are pooled and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

References

- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

Isolating a Novel Naphthoquinone: A Technical Guide to 6-O-demethyl-5-deoxyfusarubin from Nectria haematococca

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone produced by a mutant strain of the fungus Nectria haematococca. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the experimental workflow and relevant biosynthetic pathways.

Introduction

Nectria haematococca, a member of the Ascomycota, is known for its ability to produce a variety of secondary metabolites.[1] Among these are naphthoquinones, a class of polyketide-derived compounds with a wide range of biological activities, including antimicrobial and cytotoxic properties.[2] This guide focuses on this compound, a specific naphthoquinone isolated from a mutant strain of N. haematococca blocked in the later stages of fusarubin biosynthesis.[1] Understanding the isolation and characterization of this compound is crucial for further investigation into its potential therapeutic applications.

Experimental Protocols

The following methodologies are based on the successful isolation of this compound from the mutant strain redD169.yelY9 of Nectria haematococca.[1]

Fungal Cultivation and Metabolite Production

-

Strain: Nectria haematococca mutant redD169.yelY9.[1]

-

Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. While the original study does not specify the exact medium, a common approach for similar fungi involves a base of malt extract or potato dextrose broth supplemented with a nitrogen source.

-

Cultivation Conditions: Cultures are grown in flasks on a rotary shaker to ensure adequate aeration. Incubation is carried out in the dark to prevent photodegradation of pigments.

-

Harvesting: After a sufficient incubation period, typically determined by the intensity of pigment production in the culture broth, the mycelium is separated from the culture filtrate by filtration.

Extraction and Purification of this compound

-

Initial Extraction: The culture filtrate is acidified (e.g., with HCl) and extracted multiple times with an organic solvent such as ethyl acetate or chloroform to partition the lipophilic metabolites into the organic phase.

-

Solvent Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) on silica gel plates. The desired compound is identified by its characteristic color and Rf value.

-

Final Purification: Fractions containing the target compound are combined, concentrated, and may be subjected to further purification steps like preparative TLC or crystallization to obtain pure this compound.

Data Presentation

The following tables summarize the key physico-chemical data for this compound as reported in the literature.

Table 1: Spectroscopic Data for this compound [1]

| Spectroscopic Technique | Key Observations |

| UV-Vis (MeOH) | λmax (nm): 225, 280, 380, 480-500 (shoulder) |

| Infrared (IR) | Key absorptions indicating hydroxyl, carbonyl, and aromatic functionalities. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The molecular ion peak (M+) is a key identifier. |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) provide information on the proton environment within the molecule. Key signals correspond to aromatic protons, methyl protons, and protons on the dihydropyran ring. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) indicate the different carbon environments, including carbonyl carbons, aromatic carbons, and aliphatic carbons, confirming the carbon skeleton of the molecule. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway

While the precise biosynthetic pathway for this compound in N. haematococca is not fully elucidated, it is understood to be a polyketide. The biosynthesis of related fusarubins in Fusarium species involves a type I polyketide synthase (PKS).[2][3][4] The following diagram presents a generalized pathway leading to the fusarubin core structure, with the understanding that the final steps are blocked in the mutant strain used for isolation.

Caption: Generalized fusarubin biosynthetic pathway.

References

- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Polyketide Synthase from Nectria haematococca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physico-chemical Properties of 6-O-demethyl-5-deoxyfusarubin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone derivative with notable biological activity. Due to the limited availability of specific experimental data in publicly accessible literature, this document also outlines the standard experimental protocols used to determine these properties.

Core Physico-chemical Data

This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] Its identification was established through various physico-chemical methods, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared and ultraviolet spectrophotometry.[1] The compound is recognized for its antifungal and mycoplasma-inhibiting properties.[2][3][4]

The fundamental physico-chemical properties of this compound are summarized in the table below.

| Property | Data | Source |

| Molecular Formula | C₁₅H₁₄O₆ | [2] |

| Molecular Weight | 290.268 g/mol | [2] |

| CAS Number | 132899-05-9 | [3] |

| Class | Naphthoquinone | [1] |

| Appearance | Solid (Assumed) | N/A |

| Melting Point | Not available in searched literature | N/A |

| Solubility | Not available in searched literature | N/A |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Experimental Protocols for Characterization

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Solubility Profile

Determining the solubility of this compound in a range of solvents is essential for its application in biological assays and for developing purification and formulation strategies.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

-

Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added in portions.

-

Observation: The mixture is vortexed or agitated vigorously after each addition. The solubility is observed and categorized as soluble (forms a clear solution), partially soluble, or insoluble. This process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

2.3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores (light-absorbing groups) in the molecule. The naphthoquinone ring system is a strong chromophore.

-

Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). The wavelength(s) of maximum absorbance (λmax) are recorded, which are characteristic of the compound's electronic structure.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Methodology: The sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The sample is then scanned with infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of the bonds within the molecule (e.g., C=O, O-H, C-H, C=C).

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information about the types and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a strong magnetic field and irradiated with radio waves. The resulting NMR spectrum shows signals (chemical shifts, δ) for each unique proton or carbon atom in the molecule, providing insights into its precise structure.

2.3.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.

-

Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula.

Biological Activity and Potential Signaling Pathways

This compound is a member of the naphthoquinone family, which is known for a broad range of biological activities.[1] The primary reported activities for this specific compound are antifungal and mycoplasma-inhibiting.

The precise mechanism of action for this compound has not been elucidated in the available literature. However, the antifungal action of related naphthoquinones is often attributed to two primary mechanisms:

-

Disruption of Fungal Cell Membrane: Some naphthoquinones can interfere with the integrity of the fungal cell membrane, leading to increased permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K⁺) and nucleotides, ultimately causing cell death.

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species. The accumulation of ROS leads to oxidative stress, which damages cellular components like lipids, proteins, and DNA, leading to fungal cell death.

Proposed Antifungal Mechanism of Action

Caption: Proposed antifungal signaling pathways for naphthoquinones.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully elucidate its physico-chemical profile and to confirm its specific mechanisms of biological action.

References

- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]

- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 4. targetmol.cn [targetmol.cn]

The Biosynthesis of 6-O-demethyl-5-deoxyfusarubin: A Core Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthesis of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone polyketide with notable antifungal and mycoplasma-inhibiting properties.[1] This document details the core biosynthetic pathway, presents quantitative data from related studies, outlines key experimental protocols, and provides visual representations of the molecular processes involved.

Introduction to this compound

This compound is a secondary metabolite situated within the broader fusarubin biosynthesis pathway. Fusarubins are a class of pigmented polyketides produced by various species of the fungal genus Fusarium, including Fusarium fujikuroi and Fusarium solani. These compounds are synthesized by a type I non-reducing polyketide synthase (NR-PKS). The core fusarubin gene cluster, often designated as fsr, orchestrates the production of these metabolites. The significance of this compound lies in its position as a key intermediate or shunt product in this pathway, the study of which provides critical insights into the enzymatic machinery and regulatory mechanisms governing fusarubin production. Its isolation from a mutant of Nectria haematococca blocked in fusarubin biosynthesis underscores its role as a precursor to more complex fusarubins.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the fusarubin pathway. The process is initiated by the iterative condensation of acetyl-CoA units by a polyketide synthase, leading to a heptaketide intermediate.

The Fusarubin Gene Cluster (fsr)

The genetic foundation for fusarubin biosynthesis resides in the fsr gene cluster. Key enzymes encoded by this cluster are essential for the step-wise synthesis of the fusarubin scaffold.

| Gene | Encoded Enzyme | Putative Function in Fusarubin Biosynthesis |

| fsr1 (PKS3) | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the heptaketide backbone from seven acetyl-CoA units and its subsequent release, likely as 6-O-demethylfusarubinaldehyde. |

| fsr2 | O-methyltransferase | Responsible for the methylation of hydroxyl groups on the naphthoquinone core. |

| fsr3 | FAD-binding monooxygenase | Catalyzes hydroxylation reactions at various positions on the fusarubin scaffold. |

Proposed Biosynthetic Steps

The currently accepted model for the fusarubin pathway in Fusarium fujikuroi provides a framework for understanding the formation of this compound.

-

Polyketide Chain Assembly: The biosynthesis is initiated by the Fsr1 enzyme, a non-reducing polyketide synthase (NR-PKS). Fsr1 catalyzes the condensation of seven molecules of acetyl-CoA to form a linear heptaketide chain.

-

Cyclization and Release: The heptaketide undergoes a series of cyclization reactions, still bound to the PKS. The final product is then released from the enzyme, likely as 6-O-demethylfusarubinaldehyde.[2]

-

Formation of this compound: While the precise enzymatic step is not fully elucidated, it is hypothesized that 6-O-demethylfusarubinaldehyde undergoes further enzymatic modifications, including reduction and cyclization, to form this compound. The accumulation of this compound in mutants lacking a functional fusarubin pathway suggests it is a stable intermediate that precedes further oxygenation and methylation steps.

Below is a DOT language script for the proposed biosynthetic pathway.

Caption: Proposed biosynthesis pathway for this compound.

Quantitative Data

Quantitative analysis of the fusarubin biosynthetic pathway often relies on the analysis of mutant strains where specific genes in the fsr cluster have been deleted. This allows for the accumulation and quantification of intermediates.

Table 1: Metabolite Accumulation in Fusarium fujikuroi Deletion Mutants

| Fungal Strain | Genotype | Key Accumulated Intermediate(s) | Relative Production Level | Reference |

| Wild Type | fsr cluster intact | Fusarubin, Javanicin, Bostrycoidin | High | [3] |

| Δfsr1 | Deletion of PKS | No fusarubin-related compounds | None | [3] |

| Δfsr2 | Deletion of O-methyltransferase | 6-O-demethylated fusarubin derivatives | High | [3] |

| Δfsr3 | Deletion of monooxygenase | Deoxygenated fusarubin precursors | High | [3] |

Note: Specific concentrations can vary significantly based on culture conditions. The table indicates relative accumulation based on published chromatograms.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of molecular biology, analytical chemistry, and bioinformatics techniques.

Gene Deletion in Fusarium fujikuroi via Homologous Recombination

This protocol outlines a general workflow for creating targeted gene deletions in Fusarium fujikuroi to study the function of genes within the fsr cluster.[4]

Workflow Diagram:

Caption: Workflow for targeted gene deletion in Fusarium fujikuroi.

Detailed Steps:

-

Construct Design: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Also, design primers to amplify a selectable marker gene (e.g., hygromycin resistance).

-

PCR Amplification: Perform PCR to amplify the 5' flank, 3' flank, and the selectable marker.

-

Fusion PCR: Assemble the three PCR products (5' flank - marker - 3' flank) using fusion PCR.

-

Protoplast Preparation: Grow F. fujikuroi mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Introduce the deletion construct into the protoplasts using PEG-calcium chloride-mediated transformation.

-

Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Verification: Isolate genomic DNA from putative transformants and confirm the correct integration of the deletion cassette by PCR and Southern blot analysis.

Extraction and Analysis of Fusarubin Metabolites

This protocol details the extraction and analysis of fusarubin-related compounds from fungal cultures.[5]

Workflow Diagram:

Caption: Workflow for extraction and analysis of fusarubin metabolites.

Detailed Steps:

-

Fungal Cultivation: Grow the desired Fusarium strain in a liquid medium known to induce fusarubin production (e.g., ICI medium with 6 mM sodium nitrate) for 5-7 days.[3]

-

Extraction: Separate the mycelium from the culture broth by filtration. Acidify the filtrate and extract with an equal volume of ethyl acetate.

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

-

Sample Preparation: Redissolve the dried extract in a known volume of methanol for analysis.

-

HPLC-DAD Analysis: Analyze the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Use a C18 column with a water-acetonitrile gradient. Monitor at wavelengths relevant for naphthoquinones (e.g., 450 nm).

-

LC-MS and NMR: For identification and structural elucidation of novel compounds, perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on purified fractions.

Conclusion

The biosynthesis of this compound represents a key juncture in the formation of the diverse family of fusarubin polyketides. Understanding this pathway at a molecular and genetic level is crucial for harnessing the biotechnological potential of these compounds. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the enzymatic mechanisms, regulatory networks, and potential for metabolic engineering of the fusarubin biosynthesis pathway. Future research focusing on the characterization of the enzymes responsible for the conversion of 6-O-demethylfusarubinaldehyde to this compound will be pivotal in completing our understanding of this intricate metabolic route.

References

- 1. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Homologous Recombination-Based Gene Manipulation in the Rice Pathogen Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and Metabolomic Analysis of the Endophytic Fungus Fusarium sp. VM-40 Isolated from the Medicinal Plant Vinca minor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 6-O-demethyl-5-deoxyfusarubin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to the naphthoquinone compound 6-O-demethyl-5-deoxyfusarubin. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and application of this bioactive molecule.

Executive Summary

This compound is a naphthoquinone secondary metabolite with known antifungal and mycoplasma-inhibiting properties. Its primary documented natural source is a genetically modified strain of the fungus Nectria haematococca. This guide details the producing organism, proposed biosynthetic pathway, and generalized experimental protocols for its isolation and characterization. While specific quantitative data on yield and bioactivity are not widely available in publicly accessible literature, this document provides a foundational framework for researchers to build upon.

Natural Source and Production

The exclusive identified producer of this compound is a mutant strain of the fungus Nectria haematococca (teleomorph of Fusarium solani), specifically the redD169.yelY9 mutant.[1] This strain has a blockage in the fusarubin biosynthetic pathway, leading to the accumulation of this compound and its anhydro derivative.[1]

Table 1: Natural Source of this compound

| Compound | Producing Organism | Strain | Key Characteristic | Reference |

| This compound | Nectria haematococca | redD169.yelY9 | Mutant with blocked fusarubin biosynthesis | [1] |

Biosynthesis of Fusarubins

The biosynthesis of fusarubins, including this compound, proceeds through a polyketide pathway. In Fusarium species, this pathway is governed by a fusarubin (fsr) gene cluster. The core of this process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a heptaketide backbone. This backbone then undergoes a series of cyclization, oxidation, and methylation steps, catalyzed by various enzymes encoded by the fsr gene cluster, to produce the diverse array of fusarubin analogues.

In the case of the Nectria haematococca redD169.yelY9 mutant, a disruption in this pathway is believed to occur after the formation of the this compound intermediate, leading to its accumulation. The proposed biosynthetic pathway leading to fusarubin and the point of accumulation of this compound are illustrated below.

Experimental Protocols

Fungal Cultivation and Metabolite Production

-

Strain Maintenance: The Nectria haematococca redD169.yelY9 mutant can be maintained on a suitable solid medium such as Potato Dextrose Agar (PDA) at 25°C.

-

Liquid Culture for Metabolite Production: For the production of this compound, the fungus is typically grown in a liquid medium. A suitable medium, such as a modified Czapek-Dox broth, is inoculated with the fungal mycelium.

-

Incubation: The culture is incubated at approximately 25-28°C for a period of 14-21 days with shaking to ensure aeration.

Extraction of this compound

-

Separation of Mycelium and Broth: After the incubation period, the fungal culture is harvested. The mycelium is separated from the culture broth by filtration.

-

Solvent Extraction: The culture filtrate is then extracted with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure the complete transfer of the secondary metabolites into the organic phase.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing this compound.

Purification and Characterization

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification.

-

Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of the compounds in the extract.

-

Column Chromatography: Silica gel column chromatography is commonly employed for the preparative separation of the compounds. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purification of this compound to high purity.

-

-

Structure Elucidation: The purified compound is then characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Biological Activity

This compound has been reported to possess antifungal and mycoplasma-inhibiting properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various fungal and mycoplasma strains, are not extensively documented in the available literature. Further research is required to quantify its bioactivity and to explore its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a naturally derived naphthoquinone with potential applications in the development of new antifungal and anti-mycoplasma agents. Its production is currently limited to a specific mutant strain of Nectria haematococca. Future research should focus on several key areas:

-

Optimization of Production: Development of fermentation strategies to enhance the yield of this compound from the mutant strain.

-

Quantitative Bioactivity Studies: Comprehensive evaluation of its antifungal and anti-mycoplasma activity against a broad range of clinically relevant pathogens to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Investigation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of its cellular targets and effects on signaling pathways.

-

Biosynthetic Pathway Elucidation: Further characterization of the fusarubin gene cluster in Nectria haematococca to fully understand the enzymatic steps leading to the production of this compound and to potentially engineer novel analogues.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The information provided herein is intended to facilitate the design of new studies aimed at unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone derivative with the molecular formula C15H14O6.[1] This compound was first isolated from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the biosynthesis of fusarubin.[2] As a member of the naphthoquinone class of compounds, this compound exhibits notable biological activities, including antifungal and mycoplasma-inhibiting properties.[1][3] Its unique structure and biological profile make it a molecule of interest for further investigation in the fields of natural product chemistry, microbiology, and drug discovery.

This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical and spectroscopic properties, a detailed hypothetical experimental protocol for its isolation, and an exploration of its biological activity and mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is readily available, specific experimental values for properties such as melting point and solubility require access to the primary literature.

| Property | Value | Reference |

| Molecular Formula | C15H14O6 | [1] |

| Molecular Weight | 290.268 g/mol | [1] |

| CAS Number | 132899-05-9 | [1] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Solubility | Data not available in search results | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques.[2] A summary of the expected spectroscopic data is presented below. Detailed spectral assignments would be available in the primary research article by Parisot et al. (1991).

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy group protons, and protons of the dihydropyran ring. |

| ¹³C NMR | The carbon NMR spectrum would reveal resonances for the carbonyl carbons of the quinone, aromatic carbons, and carbons of the heterocyclic ring system. A recent study on related fusarubins provided ¹³C NMR data for similar compounds for the first time, suggesting its importance in structural confirmation.[4] |

| Mass Spectrometry (MS) | Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its chemical formula. |

| Infrared (IR) Spectroscopy | The IR spectrum is anticipated to display characteristic absorption bands for hydroxyl groups, carbonyl groups (quinone), and aromatic C-H and C=C bonds. |

| Ultraviolet (UV) Spectroscopy | The UV-Vis spectrum would likely exhibit absorption maxima characteristic of the naphthoquinone chromophore. |

Experimental Protocols

Isolation and Purification of this compound

The following is a detailed, representative protocol for the isolation and purification of this compound from a culture of the Nectria haematococca mutant redD169.yelY9, based on standard methodologies for fungal secondary metabolites.

1. Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelium of Nectria haematococca mutant redD169.yelY9.

-

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for the production of secondary metabolites (typically 14-21 days).

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or acetone.

3. Purification:

-

Combine the crude extracts and evaporate the solvent under reduced pressure.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Pool the fractions containing this compound and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

4. Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV).

Biological Activity and Mechanism of Action

Antifungal and Mycoplasma-Inhibiting Properties

This compound is reported to possess both antifungal and mycoplasma-inhibiting activities.[1] While specific minimum inhibitory concentration (MIC) values against a range of fungal and mycoplasma species are not detailed in the readily available literature, its activity is consistent with that of other naphthoquinone compounds.

Mechanism of Action

The precise signaling pathways affected by this compound have not been explicitly elucidated. However, the mechanism of action for the broader class of naphthoquinones is generally understood to involve the generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the quinone moiety, leading to oxidative stress within the fungal cell. This oxidative stress can, in turn, disrupt critical cellular processes.

The proposed antifungal mechanism of action involves:

-

Induction of Oxidative Stress: The naphthoquinone structure facilitates the generation of ROS, such as superoxide anions and hydrogen peroxide.

-

Mitochondrial Dysfunction: The accumulation of ROS can lead to the destabilization of mitochondrial integrity and impair cellular respiration.

-

Membrane Damage: Oxidative stress can also cause lipid peroxidation, leading to damage of the fungal cell membrane and increased permeability.

References

Technical Guide: Spectroscopic and Methodological Profile of 6-O-demethyl-5-deoxyfusarubin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the available spectroscopic data and analytical methodologies for the naphthoquinone, 6-O-demethyl-5-deoxyfusarubin. This compound has been noted for its antifungal and mycoplasma-inhibiting properties. The primary source of information for the characterization of this molecule is a study by Parisot et al. (1991), which describes its isolation from a mutant of the fungus Nectria haematococca. While direct access to the full spectroscopic data from this seminal work is limited in publicly available resources, this guide compiles the known information and presents it in a structured format to aid researchers.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₁₅H₁₄O₆

-

Molecular Weight: 290.27 g/mol

-

CAS Number: 132899-05-9

-

Class: Naphthoquinone

Spectroscopic Data

The definitive spectroscopic characterization of this compound was reported by Parisot et al.[1]. The following tables are structured to present the key spectroscopic data as it would be typically reported. Note: The specific data points from the primary literature could not be accessed for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Key 2D NMR Correlations (HMBC, HSQC) for this compound

| Proton(s) | HMBC Correlations (to Carbons) | HSQC Correlation (to Carbon) |

| Data Not Available | Data Not Available | Data Not Available |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Infrared (IR) Spectroscopy

Table 4: Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for this compound

| Wavelength (λmax, nm) | Absorbance | Solvent |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following outlines the general experimental procedures that would be employed for the isolation and characterization of this compound, based on the abstract of the primary literature[1].

Isolation and Purification

The isolation of this compound was performed from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the fusarubin biosynthesis pathway. A typical workflow for the isolation of fungal metabolites is depicted below.

Caption: General workflow for the isolation and purification of fungal metabolites.

Spectroscopic Analysis

Standard spectroscopic techniques would have been employed for the structural elucidation of the purified compound.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and molecular formula.

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

-

UV-Vis Spectroscopy: A UV-Vis spectrophotometer would be used to measure the electronic absorption spectrum, providing information on the chromophore system.

Biological Activity and Signaling Pathways

This compound is reported to possess antifungal and mycoplasma-inhibiting properties. The precise mechanisms of action and any associated signaling pathways have not been detailed in the available literature. A generalized representation of a potential drug discovery and mechanism of action workflow is provided below.

Caption: A logical workflow for drug discovery and mechanism of action studies.

Conclusion

This compound represents a potentially valuable natural product for further investigation in the development of new antifungal and antimycoplasma agents. This guide provides a framework for the key spectroscopic and methodological data required for such research. Accessing the full details from the original publication by Parisot et al. is recommended for any researchers planning to work with this compound.

References

An In-Depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naturally occurring naphthoquinone. The document details its discovery, physicochemical properties, and known biological activities, with a focus on its antifungal and mycoplasma-inhibiting effects. This guide consolidates available data, presents experimental methodologies, and visualizes related biological pathways to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a polyketide-derived naphthoquinone that belongs to the fusarubin class of pigments. These compounds are known for their characteristic coloration and diverse biological activities. This guide focuses on the technical details surrounding the discovery and characterization of this compound, providing a centralized repository of information for the scientific community.

Discovery and Physicochemical Properties

This compound was first isolated from a mutant strain, redD169.yelY9, of the fungus Nectria haematococca.[1] This mutant was specifically blocked in the later stages of fusarubin biosynthesis, leading to the accumulation of this precursor.[1] The identification of this compound was accomplished through rigorous physicochemical analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [2][3] |

| Molecular Weight | 290.27 g/mol | [2][3] |

| CAS Number | 132899-05-9 | [3] |

| Class | Naphthoquinone | [1] |

| Producing Organism | Nectria haematococca (mutant redD169.yelY9) | [1] |

Biological Activity

This compound has been reported to possess both antifungal and mycoplasma-inhibiting properties.[2][3] While specific quantitative data for this compound is not widely available in the public domain, the biological activities of related fusarubin analogues and other naphthoquinones have been studied, providing insights into its potential efficacy and mechanisms of action.

Antifungal Activity

Naphthoquinones, as a class, are known to exhibit a broad spectrum of antimicrobial activities. The antifungal properties of fusarubin analogues have been documented against various phytopathogenic fungi. For instance, a related compound, 3-O-Methyl-8-O-methyl-fusarubin, demonstrated inhibitory activity against Sclerotinia sclerotiorum and Sclerotium rolfsii with EC50 values of 0.33 mmol L⁻¹ and 0.38 mmol L⁻¹, respectively.[4][5] The structure-activity relationship of these analogues suggests that the substitution patterns on the naphthoquinone core are critical for their antifungal potency.[4]

Mycoplasma-Inhibiting Activity

The inhibitory activity of this compound against mycoplasma has been noted.[2][3] Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The development of novel anti-mycoplasma agents is therefore of significant interest.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are outlined in the primary literature. The following is a summary of the likely methodologies based on standard practices for natural product isolation.

Fungal Cultivation and Extraction

The workflow for obtaining this compound begins with the cultivation of the Nectria haematococca mutant strain redD169.yelY9.

Caption: Fungal cultivation and extraction workflow.

-

Cultivation: The mutant strain of Nectria haematococca is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.

-

Harvesting: After an appropriate incubation period, the fungal mycelia are harvested from the culture medium by filtration or centrifugation.

-

Extraction: The harvested mycelia are then subjected to solvent extraction, typically using organic solvents such as ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.

Purification and Structure Elucidation

The crude extract undergoes several chromatographic steps to purify this compound.

Caption: Purification and structure elucidation workflow.

-

Column Chromatography: The crude extract is first fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC to yield the pure this compound.

-

Structure Elucidation: The structure of the purified compound is then determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of naphthoquinones is known to interact with several key cellular signaling cascades. This interaction is often mediated by the generation of reactive oxygen species (ROS) due to the redox-cycling nature of the quinone moiety.[6][7]

MAPK/Akt/STAT3 Signaling

Some novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating ROS-mediated MAPK/Akt/STAT3 signaling pathways.[7] This suggests that this compound could potentially exert its biological effects through similar mechanisms.

Caption: Potential ROS-mediated signaling pathways affected by naphthoquinones.

Nrf2-Dependent Gene Expression

Naphthoquinones can also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] This activation leads to the expression of a battery of cytoprotective genes, which may play a role in the overall biological effects of these compounds.

Conclusion and Future Directions

This compound is a naturally occurring naphthoquinone with documented antifungal and mycoplasma-inhibiting properties. While its discovery and basic characterization have been established, there remains a significant opportunity for further research. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50s) of this compound against a broad panel of fungal and mycoplasma species.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of antifungal and anti-mycoplasma activity.

-

Synthetic Analogue Development: Exploring the synthesis of structural analogues of this compound to optimize its biological activity and pharmacokinetic properties for potential therapeutic applications.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and related naphthoquinones in the development of new anti-infective agents.

References

- 1. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]

- 3. targetmol.cn [targetmol.cn]

- 4. researchgate.net [researchgate.net]

- 5. Fungicidal activity and molecular modeling of fusarubin analogues...: Ingenta Connect [ingentaconnect.com]

- 6. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Fusarubin Analogues: Synthesis, Biological Activity, and Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fusarubins are a class of naphthoquinone pigments, which are polyketide secondary metabolites produced by various species of the Fusarium fungus.[1] These compounds and their analogues have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, antibacterial, cytotoxic, and neuroprotective properties.[2][3] This technical guide provides a comprehensive literature review of fusarubin analogues, summarizing their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways they modulate.

Biosynthesis of Fusarubins

Fusarubins are synthesized via a non-reducing polyketide synthase (NR-PKS) pathway.[4] In Fusarium fujikuroi, a specific gene cluster, designated fsr, is responsible for their formation.[1] The biosynthesis begins with the condensation of seven acetyl-CoA units to form a heptaketide intermediate. This precursor undergoes a series of cyclizations, hydroxylations, and methylations, catalyzed by enzymes encoded by the fsr gene cluster (such as Fsr1, Fsr2, and Fsr3), to produce the core fusarubin structure.[4] Key intermediates in this pathway include 6-O-demethylfusarubinaldehyde.[4] The production of these metabolites is influenced by environmental cues such as nitrogen availability, pH, and light.[5]

References

- 1. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-O-demethyl-5-deoxyfusarubin

CAS Number: 132899-05-9

This technical guide provides a comprehensive overview of 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound with known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology.

Chemical Identity and Properties

This compound is a polyketide metabolite. The definitive Chemical Abstracts Service (CAS) number for this compound is 132899-05-9[1][2][3][4][5]. It is structurally related to fusarubin, a pigment produced by various species of the fungus Fusarium, such as Fusarium solani[6].

Molecular Formula: C₁₅H₁₄O₆[2][3][4]

Molecular Weight: 290.27 g/mol [2][3][4]

Biological Activity

This compound has been reported to possess antifungal and mycoplasma-inhibiting properties[3][4]. It belongs to the broader class of naphthoquinones, which are recognized for a wide range of biological effects, including antibacterial, antiviral, and anticancer activities[7][8].

Quantitative Data

Specific quantitative data on the antifungal and anti-mycoplasma activity of this compound, such as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC₅₀) values, are not extensively documented in publicly accessible literature. However, studies on structurally similar fusarubin analogues provide insights into their potential efficacy. For instance, certain 3-O-methyl and 8-O-methyl fusarubin derivatives have demonstrated significant antifungal activity against phytopathogenic fungi.

| Compound | Target Organism | EC₅₀ (mmol L⁻¹) | Reference |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | 0.33 | [9] |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [9] |

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of related naphthoquinones and fusarubin analogues, several potential pathways can be inferred.

Naphthoquinones are known to exert their antimicrobial effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[10][11]. They can also act as inhibitors of key cellular enzymes. Molecular docking studies on fusarubin analogues suggest that they may target enzymes crucial for fungal metabolism, such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain[9]. Inhibition of this enzyme would disrupt cellular respiration and energy production.

Another potential target for naphthoquinones in bacteria is thymidylate synthase (ThyX), an essential enzyme in DNA synthesis[12]. Inhibition of this enzyme would halt DNA replication and prevent cell division.

In mycoplasma, which lack a cell wall, the primary mechanism of action for many antimicrobial agents involves the inhibition of protein or nucleic acid synthesis[13]. Naphthoquinones could potentially interfere with these processes in mycoplasma.

Inferred Signaling Pathway for Antifungal Activity

The following diagram illustrates a possible mechanism of action for the antifungal activity of this compound, based on data from related compounds.

Experimental Protocols

Detailed experimental protocols for the evaluation of the biological activity of this compound are provided below. These are based on established methodologies for antifungal and anti-mycoplasma testing.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile saline or water

-

Hemocytometer or other cell counting device

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Inoculum:

-

Grow fungal isolates on a suitable agar medium until sporulation is observed.

-

Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Adjust the spore suspension to a concentration of 0.5 x 10⁵ to 5 x 10⁵ cells/mL using a hemocytometer.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the negative control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control, as determined by visual inspection or by measuring the optical density using a microplate reader.

-

Mycoplasma Growth Inhibition Assay

This protocol is a generalized method for assessing the inhibition of mycoplasma growth.

Objective: To determine the minimum concentration of this compound that inhibits the growth of Mycoplasma species.

Materials:

-

This compound

-

Appropriate solvent for stock solution (e.g., ethanol or DMSO)

-

Mycoplasma broth medium (e.g., PPLO broth supplemented with serum)

-

Mycoplasma agar plates

-

Mycoplasma isolates

-

Sterile test tubes or 96-well plates

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Preparation of Inoculum:

-

Culture the Mycoplasma species in broth medium until the late logarithmic phase of growth is reached.

-

Dilute the culture to a standardized concentration (e.g., 10⁴ to 10⁵ color-changing units (CCU)/mL).

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in mycoplasma broth in a series of test tubes or wells of a microtiter plate.

-

Inoculate each tube or well with the standardized mycoplasma culture.

-

Include a positive control (mycoplasma culture without the compound) and a negative control (broth medium only).

-

-

Incubation: Incubate the tubes or plates at 37°C under appropriate atmospheric conditions (e.g., 5% CO₂) for a period sufficient for growth to be observed in the positive control (typically 3-7 days).

-

Determination of Inhibition:

-

Growth inhibition can be assessed by observing the lack of a color change in the broth medium (if it contains a pH indicator that changes with metabolic activity) or by subculturing aliquots from each tube/well onto mycoplasma agar plates and observing for colony formation after further incubation.

-

The lowest concentration of the compound that prevents mycoplasma growth is determined as the inhibitory concentration.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound.

References

- 1. 5-deoxyfusarubin | 132899-05-9 [chemicalbook.com]

- 2. 5-deoxyfusarubin CAS#: 132899-05-9 [chemicalbook.com]

- 3. 6-O-Demethyl-5-deoxyfusarubin_TargetMol [targetmol.com]

- 4. targetmol.cn [targetmol.cn]

- 5. 5-deoxyfusarubin | CAS#:132899-05-9 | Chemsrc [chemsrc.com]

- 6. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its anhydro derivative produced by a mutant of the fungus Nectria haematococca blocked in fusarubin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Therapeutic Options for Fusariosis: A Patent Review (2008–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Naphthoquinone Selectivity of Thymidylate Synthase ThyX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-O-demethyl-5-deoxyfusarubin in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-O-demethyl-5-deoxyfusarubin, a naphthoquinone compound, in antifungal research. The protocols outlined below are based on established methodologies for testing the antifungal susceptibility of natural products and are adapted for the specific characteristics of this compound class.

Introduction

This compound is a secondary metabolite isolated from a mutant of the fungus Nectria haematococca.[1] As a member of the fusarubin class of naphthoquinones, it is recognized for its potential antifungal properties.[2] Naphthoquinones, in general, are known to possess a broad range of biological activities, and their derivatives are being investigated as potential therapeutic agents. The protocols and data presented herein provide a framework for the systematic evaluation of this compound's antifungal efficacy and mechanism of action.

Data Presentation: Antifungal Activity of Fusarubin Analogues

| Compound | Fungal Species | EC50 (mmol L⁻¹) | Reference |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | 0.33 | [3] |

| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [3] |

Note: EC50 (Effective Concentration 50) is the concentration of a compound that gives half-maximal response. For antifungal assays, this is often the concentration that inhibits 50% of fungal growth.

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related fusarubin analogues and other naphthoquinones, two primary mechanisms are proposed:

-

Inhibition of Ergosterol Biosynthesis: Fusarubin analogues have been suggested to target and inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as sterol 14α-demethylase.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[5][6][7]

-

Generation of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[8][9] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately resulting in fungal cell death.[8]

Signaling Pathway Diagram

Caption: Proposed mechanisms of antifungal action for this compound.

Experimental Protocols

The following are detailed protocols for conducting antifungal assays with this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.[10][11][12]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile 96-well microtiter plates

-

Fungal inoculum (standardized to the appropriate concentration)

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Growth Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.

-

Serial Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the prepared RPMI 1640 medium. The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 64 µg/mL).

-

Prepare a positive control well with a known antifungal agent and a negative control well containing only the medium and fungal inoculum. Also, include a solvent control with the highest concentration of DMSO used.

-

-

Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[10][13]

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

-